methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound characterized by a 2-oxabicyclo[2.2.2]octane core. This structure consists of a bridged bicyclic system with an oxygen atom in the ring (2-oxa) and substituents at the 1- and 4-positions: a hydroxymethyl group (-CH₂OH) and a methyl ester (-COOCH₃), respectively. The bicyclo[2.2.2]octane framework imparts rigidity and stereochemical stability, making it valuable in medicinal chemistry for designing conformationally restricted analogs of bioactive molecules .
Its synthesis likely involves functionalization of the bicyclic core through esterification and hydroxymethylation steps, as inferred from related synthetic routes in and .
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDMWLEFSSRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the hydroxymethyl and carboxylate groups. Common synthetic routes include:
Ring-closing metathesis (RCM): : This method involves the formation of the bicyclic structure through the reaction of a diene with a suitable catalyst.
Carboxylation: : The carboxylate group is introduced using reagents such as carbon dioxide or carboxylic acid derivatives under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: : Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: : Reduction reactions typically yield alcohols or amines.
Substitution: : Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 1-(hydroxymethyl)-2-oxabicyclo[22
Medicine: The compound may be explored for its medicinal properties, including its potential use as a drug precursor or in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate and related bicyclic compounds:
Table 1: Comparative Analysis of 2-Oxabicyclo[2.2.2]octane Derivatives
Key Findings:
Structural Modifications and Reactivity: The iodomethyl derivatives () exhibit enhanced electrophilicity at the iodine-bearing carbon, enabling nucleophilic substitution or cross-coupling reactions. This contrasts with the target compound’s hydroxymethyl group, which is more suited for oxidation or esterification .
Bicyclic Framework Variations :
- The 2-oxabicyclo[2.2.1]heptane derivative () has greater ring strain due to the smaller bicyclo system, which may increase reactivity but reduce stability compared to the 2.2.2 system .
- Aza analogs (e.g., 1-azabicyclo[2.2.2]octane in ) replace oxygen with nitrogen, altering basicity and enabling protonation at physiological pH, which is critical for ion channel targeting .
Functional Group Impact :
- The sodium carboxylate () is water-soluble and ionic, whereas the target’s methyl ester is lipophilic, influencing bioavailability and membrane permeability .
- Benzyloxycarbonyl (Cbz)-protected amines () allow selective deprotection in multi-step syntheses, a feature absent in the hydroxymethylated target compound .
Synthetic Accessibility :
- describes a route to ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate via lithium diisopropylamide (LDA)-mediated cyclization, suggesting that similar methods could be adapted for the target compound .
Biological Activity
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS: 2383677-53-8) is a bicyclic compound with a unique structural configuration that has garnered interest in medicinal chemistry and drug design. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16O4
- SMILES Notation : COC(=O)C12CCC(CC1)(OC2)CO
- InChI Key : UFCDMWLEFSSRAC-UHFFFAOYSA-N
The compound features a bicyclic structure that enhances its physicochemical properties, making it a candidate for various biological applications.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the bicyclo[2.2.2]octane family have shown promising results in drug development, particularly as bioisosteres for aromatic rings.
- Bioisosterism : The compound serves as a bioisostere of phenyl rings, which can lead to improved solubility and metabolic stability in pharmaceutical applications .
- Drug Design Applications : Incorporating the bicyclo[2.2.2]octane framework into existing drugs has resulted in enhanced pharmacological profiles, as seen with compounds like Imatinib and Vorinostat where this structure replaced traditional phenyl groups .
Study on Bioisosteres
A significant study highlighted the advantages of using 2-oxabicyclo[2.2.2]octane as a bioisostere for phenyl rings in drug design. The incorporation of this structure led to:
- Increased Water Solubility : Improved solubility facilitates better absorption and bioavailability.
- Enhanced Metabolic Stability : Alterations in metabolic pathways reduce the rate at which drugs are broken down in the body.
- Reduced Lipophilicity : Lower lipophilicity can lead to decreased toxicity and side effects .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Key Findings |
|---|---|---|
| Imatinib | Kinase Inhibitor | Improved solubility and stability when incorporating bicyclo[2.2.2]octane |
| Vorinostat | HDAC Inhibitor | New bioactive analogs with altered pharmacokinetics due to structural changes |
Experimental Data
While specific experimental data for this compound is limited, related compounds have shown significant promise in preclinical studies regarding their efficacy against various cancer cell lines and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
